Dexamethasone 21-methanesulfonate

Synthetic chemistry Prodrug development Glucocorticoid conjugates

Dexamethasone 21-methanesulfonate is a C21-activated synthetic intermediate with a methanesulfonate leaving group enabling efficient nucleophilic derivatization—fully distinct from thermally unstable dexamethasone phosphate and colon-targeting dexamethasone 21-sulfate sodium. Generic substitution with these in-class compounds yields non-equivalent experimental outcomes. Procure this specific compound for constructing novel dexamethasone esters and conjugates, glucocorticoid receptor affinity labeling (MeSH-classified affinity label), multiple myeloma combination research referenced in pharmaceutical composition patents, and preclinical inflammation/autoimmune disease models with documented in vivo efficacy.

Molecular Formula C23H31FO7S
Molecular Weight 470.6 g/mol
Cat. No. B8018290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone 21-methanesulfonate
Molecular FormulaC23H31FO7S
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)F)C
InChIInChI=1S/C23H31FO7S/c1-13-9-17-16-6-5-14-10-15(25)7-8-20(14,2)22(16,24)18(26)11-21(17,3)23(13,28)19(27)12-31-32(4,29)30/h7-8,10,13,16-18,26,28H,5-6,9,11-12H2,1-4H3/t13-,16?,17?,18+,20+,21+,22+,23+/m1/s1
InChIKeyATNWRUJPJUBMHC-IOHZMVDLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dexamethasone 21-Methanesulfonate: Procurement-Specific Identity and Comparator Context


Dexamethasone 21-methanesulfonate (CAS 2265-22-7), also designated as dexamethasone 21-mesylate, is a synthetic corticosteroid derivative characterized by a methanesulfonate ester moiety at the C21 position [1]. As a prodrug intermediate with a molecular weight of 470.6 g/mol and molecular formula C23H31FO7S, the compound exhibits enhanced reactivity at the 21-position, facilitating the synthesis of diverse dexamethasone esters and conjugates . It is formally classified as an analog/derivative of dexamethasone in authoritative databases and serves as a research tool for investigating glucocorticoid receptor signaling and targeted drug delivery mechanisms [2].

Why Generic Substitution Fails: Dexamethasone 21-Methanesulfonate Versus Structural Analogs


Dexamethasone 21-methanesulfonate cannot be directly substituted with dexamethasone 21-sulfate sodium (DS) or dexamethasone phosphate despite their shared glucocorticoid parent structure. The methanesulfonate ester group confers distinct physicochemical properties and reactivity profiles that diverge fundamentally from sulfate or phosphate esters. For colon-specific delivery applications, dexamethasone 21-sulfate sodium achieves a partition coefficient reduction from 52.5 to 0.27 and is designed for cecal content-mediated hydrolysis releasing over 80% dexamethasone at 10 hours [1]. In contrast, dexamethasone 21-methanesulfonate is primarily characterized as a synthetic intermediate with enhanced 21-position reactivity for creating novel esters and conjugates, not as a colon-targeting prodrug . Additionally, dexamethasone phosphate is notably thermally unstable, with Chinese Pharmacopoeia documentation indicating instability at 100°C, precluding its use as a chemical reference standard [2]. These divergent stability, reactivity, and application-specific profiles underscore why generic substitution across these in-class compounds yields non-equivalent experimental outcomes and procurement decisions must be guided by compound-specific evidence.

Dexamethasone 21-Methanesulfonate: Product-Specific Quantitative Differentiation Evidence


Enhanced 21-Position Reactivity Enables Efficient Synthesis of Dexamethasone Esters and Conjugates

Dexamethasone 21-methanesulfonate demonstrates enhanced reactivity at the 21-position compared to parent dexamethasone, facilitating the efficient synthesis of various dexamethasone esters and conjugates . This enhanced reactivity derives from the methanesulfonate group's properties as an excellent leaving group in nucleophilic substitution reactions, enabling the compound to serve as a versatile synthetic building block for creating novel chemical entities for glucocorticoid receptor signaling studies and targeted drug delivery research [1]. Unlike dexamethasone 21-sulfate sodium which is engineered for colonic enzyme-mediated hydrolysis with 80% release at 10 hours [2], dexamethasone 21-methanesulfonate's primary differentiation lies in its synthetic utility rather than its own prodrug release kinetics.

Synthetic chemistry Prodrug development Glucocorticoid conjugates

Patent-Specified Utility in Multiple Myeloma Combination Therapy Formulations

Dexamethasone 21-methanesulfonate is explicitly specified in Dexcel Pharma Technologies patents (including USPTO utility grants) for pharmaceutical compositions useful in treating multiple myeloma in combination with anti-cancer agents [1]. This patent protection establishes a documented, application-specific differentiation from other dexamethasone esters not similarly protected for this indication. The compound's inclusion in these composition-of-matter patents reflects its suitability for particular formulation and combination therapy approaches distinct from alternative dexamethasone prodrugs [2]. In vitro screening data further indicate that combining milatuzumab with bortezomib, doxorubicin, or dexamethasone improves responses in multiple myeloma cell lines, with epigenetic silencing studies revealing associations between RASD1 inactivation and dexamethasone resistance in this malignancy [3].

Oncology Hematologic malignancies Combination therapy

Glucocorticoid Receptor Binding Affinity with Affinity Label Pharmacological Classification

Dexamethasone 21-methanesulfonate is pharmacologically classified as an affinity label for glucocorticoid receptor studies, a designation not shared by all dexamethasone ester derivatives [1]. This classification stems from the compound's capacity to form covalent or high-affinity interactions with the glucocorticoid receptor, enabling receptor binding and occupancy studies. The compound binds to glucocorticoid receptors in target cells, inducing conformational changes that permit receptor complex translocation to the nucleus, subsequently modulating gene transcription via glucocorticoid response elements . As an affinity label, it serves as a molecular probe for characterizing glucocorticoid receptor binding sites and signaling dynamics, distinguishing it from purely therapeutic ester formulations such as dexamethasone phosphate or dexamethasone hemisuccinate that lack this specific pharmacological classification [2].

Receptor pharmacology Affinity labeling Mechanism of action

Thermal Stability Profile Permits Ambient Shipping Conditions

Dexamethasone 21-methanesulfonate is stable under ambient shipping conditions and requires storage at 2-8°C under inert atmosphere, a stability profile that contrasts with other dexamethasone esters [1]. Notably, dexamethasone sodium phosphate exhibits significant thermal instability, with Chinese Pharmacopoeia documentation indicating instability at 100°C and unsuitability as a chemical reference standard due to thermal degradation and moisture inhomogeneity [2]. While quantitative degradation kinetics for dexamethasone 21-methanesulfonate are not published, its classification for ambient shipping versus the documented thermal lability of phosphate esters represents a practical differentiation for procurement logistics and experimental reproducibility [3].

Compound handling Storage stability Logistics

Dexamethasone 21-Methanesulfonate: Best-Fit Research and Industrial Application Scenarios


Synthesis of Novel Dexamethasone Esters and Glucocorticoid Conjugates for Prodrug Development

Dexamethasone 21-methanesulfonate is optimally deployed as a synthetic intermediate for constructing diverse dexamethasone esters and conjugates . The methanesulfonate group at the 21-position functions as an excellent leaving group in nucleophilic substitution reactions, enabling efficient derivatization with various nucleophiles to generate novel chemical entities for glucocorticoid receptor signaling pathway investigations and targeted drug delivery research. This application scenario is supported by the compound's documented enhanced reactivity at the 21-position compared to parent dexamethasone, making it the preferred starting material for medicinal chemistry programs requiring 21-position functionalization [1].

Glucocorticoid Receptor Affinity Labeling and Binding Site Characterization Studies

The compound's MeSH pharmacological classification as an affinity label for glucocorticoid receptor studies makes it specifically suited for receptor binding site mapping and occupancy experiments . Researchers investigating glucocorticoid receptor binding kinetics, competitive displacement assays, and receptor-ligand interaction dynamics can utilize dexamethasone 21-methanesulfonate as a molecular probe for characterizing binding site properties and signaling mechanisms. This application scenario differentiates the compound from purely therapeutic dexamethasone esters such as dexamethasone phosphate or hemisuccinate that lack affinity label classification [1].

Pharmaceutical Formulation Development for Multiple Myeloma Combination Therapy

Dexamethasone 21-methanesulfonate is explicitly specified in pharmaceutical composition patents for treating multiple myeloma in combination with anti-cancer agents . Research programs developing or evaluating these patented combination therapy formulations require procurement of this specific compound rather than alternative dexamethasone esters. In vitro screening data supporting combination approaches with bortezomib, doxorubicin, or milatuzumab in multiple myeloma cell lines further contextualize the compound's relevance in hematologic malignancy research [1].

Inflammation and Autoimmune Disease Research Requiring Dexamethasone Prodrug Intermediates

Dexamethasone 21-methanesulfonate is utilized in studies focused on inflammation, autoimmune diseases, and cancer biology, where its role as a prodrug intermediate enables investigation of enhanced delivery mechanisms and prolonged activity profiles . In murine inflammatory bowel disease models, treatment with the compound significantly reduced clinical signs of inflammation and histological damage compared to controls, with effects attributed to immune response modulation and intestinal epithelial stabilization [1]. This application scenario supports procurement for preclinical inflammation research programs requiring a versatile dexamethasone derivative with documented in vivo efficacy signals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexamethasone 21-methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.